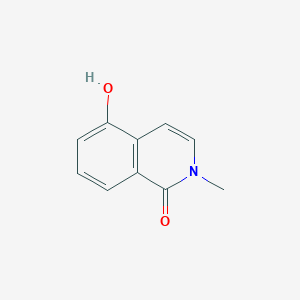
1,1'-Biphenyl, 3-ethenyl-
Descripción general
Descripción
1,1'-Biphenyl, 3-ethenyl- is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 3-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 3-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potentiometric Determination of Acid Dissociation Constants
Novel polymerizable vinyl biaryl compounds, including 4'-ethenyl-(1,1'-biphenyl)-4-carboxylic acid (M6), have been studied for their acid dissociation constants (pKa) in mixed solvent systems. These compounds are custom-designed for use as functional monomers in the synthesis of molecularly imprinted polymers (Zayas, McCluskey, Bowyer, & Holdsworth, 2015).
Electrochiroptical Systems
2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl undergoes oxidative C-C bond formation, enabling a new electrochromic system that exhibits high electrochemical bistability and vivid color change, representing a novel electrochiroptical system (Higuchi et al., 2003).
Nonlinear Optical Properties and Potential Optical Limiting Applications
Compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate demonstrate significant nonlinear optical absorption, indicating their potential as candidates for optical limiting applications (Ruanwas et al., 2010).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene show reversible switching between blue and dark states, enabling their use as fluorescent pH sensors in both solution and solid state (Yang et al., 2013).
Aggregate-Induced Enhanced Emission in Water
Amphiphilic fluorescent dyes like 1-cyano-1,2-bis(biphenyl)ethene derivatives with hexa(ethylene glycol) groups exhibit enhanced emission in water. The emission intensity varies with temperature, offering potential applications in temperature-sensitive environments (Hirose & Matsuda, 2009).
Cometabolism of Toxic Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE) degradation by Pseudomonas acidovorans M3GY when grown on biphenyl, indicates a possible model for biodegradation of DDE in soil by biphenyl-utilizing bacteria (Hay & Focht, 1998).
Safety and Hazards
The safety data sheet for a similar compound, “1,1’-Biphenyl, 4-ethenyl-”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Protective equipment should be worn, and adequate ventilation should be ensured .
Mecanismo De Acción
Mode of Action
It’s known that biphenyl derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
For instance, certain biphenyl derivatives are known to be metabolized by enzymes such as biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is moderately soluble . It’s also reported to be a CYP2C19 and CYP2C9 inhibitor .
Action Environment
The action of 3-Vinyl-1,1’-biphenyl can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it’s recommended to be stored in a dry environment at 2-8°C . Additionally, its solubility can impact its bioavailability and thus its action .
Análisis Bioquímico
Biochemical Properties
1,1’-Biphenyl, 3-ethenyl- plays a significant role in biochemical reactions, particularly in the context of aromatic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form substituted biphenyl derivatives . Additionally, it can participate in free radical reactions, where it interacts with radicals to form new compounds . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
1,1’-Biphenyl, 3-ethenyl- affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses. These effects are essential for understanding how the compound modulates cellular functions and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1,1’-Biphenyl, 3-ethenyl- involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can form covalent bonds with active sites of enzymes, altering their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Biphenyl, 3-ethenyl- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of 1,1’-Biphenyl, 3-ethenyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of the compound can lead to cellular damage, oxidative stress, and inflammation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
1,1’-Biphenyl, 3-ethenyl- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of the compound is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 1,1’-Biphenyl, 3-ethenyl- within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, leading to its distribution in different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics.
Subcellular Localization
1,1’-Biphenyl, 3-ethenyl- exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its biological effects.
Propiedades
IUPAC Name |
1-ethenyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609489 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38383-51-6 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)

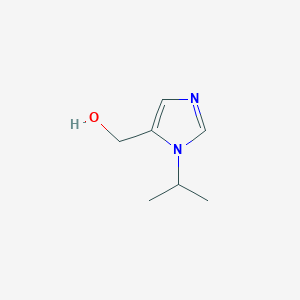
![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
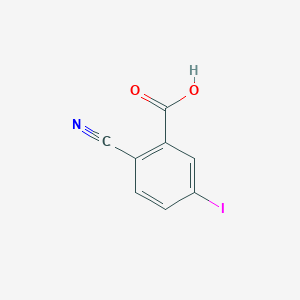
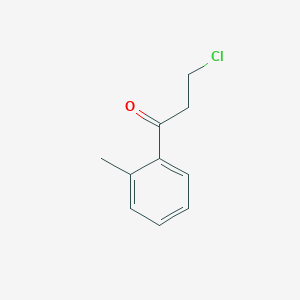

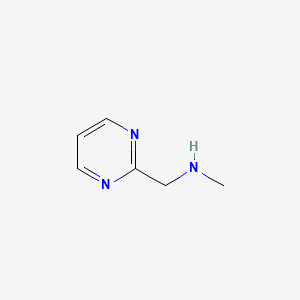
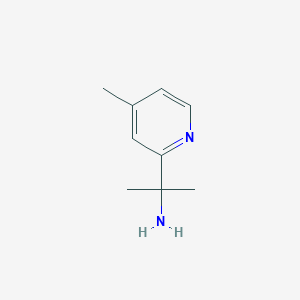
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)
